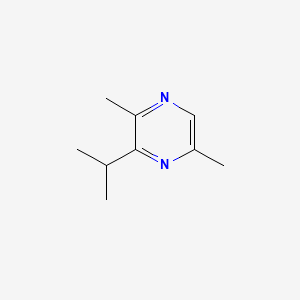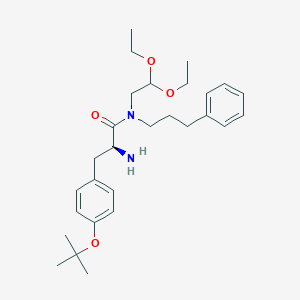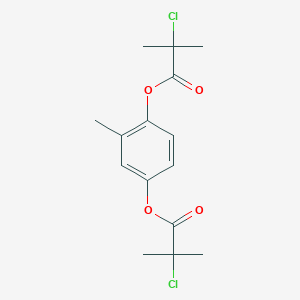![molecular formula C18H21F2NO4 B13119085 2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate is a synthetic organic compound with a complex structure. It belongs to the class of cyclopenta[c]pyrroles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoro groups and the specific stereochemistry of the compound contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene and ethyl acrylate.
Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and ethyl acrylate forms a cyclohexene derivative.
Functional Group Transformations:
Final Cyclization: The final step involves cyclization to form the hexahydrocyclopenta[c]pyrrole core, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the cycloaddition and fluorination steps, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its difluoro groups and specific stereochemistry make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and the rigid structure of the compound allow for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6-hydroxy-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate
- 2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6-chloro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate
Uniqueness
The presence of difluoro groups in 2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate distinguishes it from similar compounds. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications. Additionally, the specific stereochemistry of the compound contributes to its unique biological activity and potential therapeutic benefits.
Properties
Molecular Formula |
C18H21F2NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H21F2NO4/c1-2-24-16(22)15-13-8-9-18(19,20)14(13)10-21(15)17(23)25-11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m1/s1 |
InChI Key |
YLOPDALMJMDJEG-RBSFLKMASA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CCC([C@@H]2CN1C(=O)OCC3=CC=CC=C3)(F)F |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2CN1C(=O)OCC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


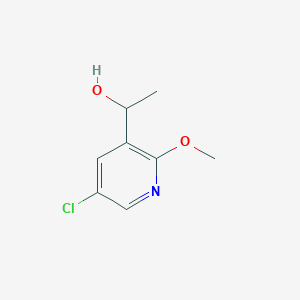
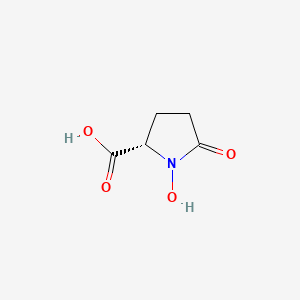
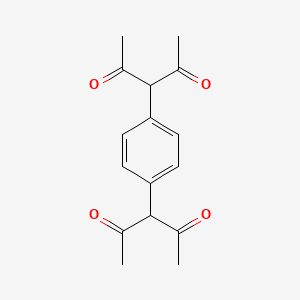
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)

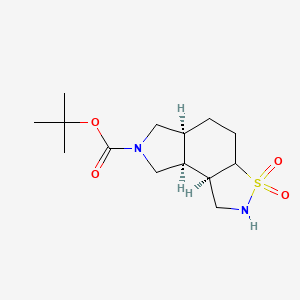
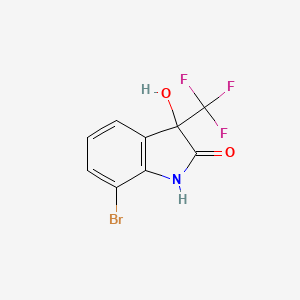
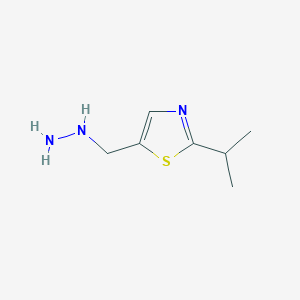
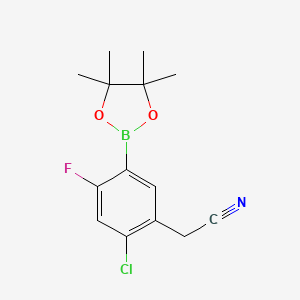
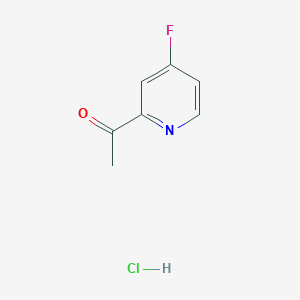
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
